5-(6-Chloropyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
CAS No.: 1248941-48-1
Cat. No.: VC3061714
Molecular Formula: C11H10ClN3S
Molecular Weight: 251.74 g/mol
* For research use only. Not for human or veterinary use.
![5-(6-Chloropyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine - 1248941-48-1](/images/structure/VC3061714.png)
Specification
CAS No. | 1248941-48-1 |
---|---|
Molecular Formula | C11H10ClN3S |
Molecular Weight | 251.74 g/mol |
IUPAC Name | 5-(6-chloropyrimidin-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Standard InChI | InChI=1S/C11H10ClN3S/c12-10-5-11(14-7-13-10)15-3-1-9-8(6-15)2-4-16-9/h2,4-5,7H,1,3,6H2 |
Standard InChI Key | PGGFFOHMFIYWBA-UHFFFAOYSA-N |
SMILES | C1CN(CC2=C1SC=C2)C3=CC(=NC=N3)Cl |
Canonical SMILES | C1CN(CC2=C1SC=C2)C3=CC(=NC=N3)Cl |
Introduction
Chemical Properties and Structural Composition
5-(6-Chloropyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a heterocyclic compound characterized by a fused thiophene and pyridine ring system with an additional chlorinated pyrimidine moiety attached to the tetrahydrothienopyridine core. The integration of these structural elements creates a versatile scaffold with distinctive chemical and biological properties.
Basic Chemical Information
The fundamental chemical properties of 5-(6-Chloropyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine are summarized in Table 1.
Property | Value |
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CAS Number | 1248941-48-1 |
Molecular Formula | C₁₁H₁₀ClN₃S |
Molecular Weight | 251.74 g/mol |
Physical State | Solid |
Classification | Heterocyclic compound; Thienopyridine derivative |
The compound's structure incorporates the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core, which itself is a well-studied structure with the molecular formula C₇H₉NS and a molecular weight of 139.22 g/mol . The addition of the 6-chloropyrimidin-4-yl group significantly alters the physicochemical properties of the base structure.
Structural Components
The molecule consists of three key structural components:
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A tetrahydrothieno[3,2-c]pyridine core, featuring a fused thiophene and partially saturated pyridine ring
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A pyrimidine ring attached at the 5-position of the tetrahydrothienopyridine
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A chlorine atom at the 6-position of the pyrimidine ring
This structural arrangement creates a compound with multiple functional sites that can potentially interact with biological targets, making it a valuable scaffold for pharmaceutical development.
Synthesis Methods
The synthesis of 5-(6-Chloropyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically begins with the preparation of the tetrahydrothieno[3,2-c]pyridine core, followed by functionalization with the chloropyrimidine group. Based on established synthetic routes for similar compounds, several approaches can be considered.
Core Structure Synthesis
The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine ring system can be synthesized through various methods as documented in scientific literature . One common approach involves the cyclization of appropriately substituted thiophene derivatives.
The synthesis typically starts with 4-piperidone as a precursor, which undergoes protection, formylation, and cyclization reactions to form the tetrahydrothieno[3,2-c]pyridine scaffold . The Pictet-Spengler reaction is another established method for obtaining this ring system .
Functionalization with Chloropyrimidine
Structural Features
Electronic and Conformational Properties
The electronic properties of 5-(6-Chloropyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine are influenced by both the thiophene ring and the chloropyrimidine moiety. The thiophene component contributes to the compound's electronic properties through its aromatic character and sulfur atom.
The chlorine substituent on the pyrimidine ring enhances the compound's reactivity and serves as a potential site for further chemical modifications through nucleophilic aromatic substitution reactions. This feature is particularly valuable in medicinal chemistry for creating libraries of structurally related compounds.
Conformational Analysis
The conformational flexibility of the molecule is primarily determined by:
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The partially saturated pyridine ring in the tetrahydrothieno[3,2-c]pyridine core
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The rotational freedom around the bond connecting the pyrimidine group to the core structure
These conformational properties significantly influence the compound's ability to interact with biological targets, affecting its potential pharmaceutical applications .
Pharmaceutical Relevance and Applications
Thienopyridines in Medicinal Chemistry
Analytical Characterization
Spectroscopic Analysis
Comprehensive characterization of 5-(6-Chloropyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically involves multiple analytical techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structure confirmation
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Mass spectrometry for molecular weight verification
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Infrared spectroscopy for functional group identification
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UV-Visible spectroscopy for electronic transition analysis
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is commonly used for purity determination of such compounds, with purity standards typically set at >98.0% for research applications . The presence of both aromatic and basic nitrogen-containing functional groups provides suitable chromophores for UV detection in HPLC analysis.
Research Applications
Synthetic Utility
5-(6-Chloropyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine serves as a valuable intermediate in organic synthesis for creating more complex molecules with diverse biological activities. The chloropyrimidine moiety provides a reactive site for further chemical transformations, allowing for the development of compound libraries for structure-activity relationship studies.
Structure-Activity Relationship Studies
In medicinal chemistry research, compounds like 5-(6-Chloropyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can be used to explore the impact of structural modifications on biological activity. The tetrahydrothieno[3,2-c]pyridine scaffold has demonstrated potential in structure-activity relationship studies for various pharmacological targets .
Research on structurally related thienopyridines has shown that:
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The nature and position of substituents significantly affect binding to biological targets
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Modification of the core structure can influence selectivity profiles
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Chirality in these systems can dramatically impact potency and selectivity
Current Research and Future Perspectives
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